Lipophilicity Tuning Advantage vs. Unsubstituted Pyrazole Analog (CAS 2168273-67-2)
The 4-methyl substituent on the pyrazole ring of the target compound raises its computed XLogP3 to 0.6, compared to 0.2 for the unsubstituted 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol [1]. This +0.4 log unit increase in calculated lipophilicity corresponds to a ~2.5-fold higher predicted partition coefficient, which can enhance membrane permeability while maintaining aqueous solubility within a pharmaceutically acceptable range [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol (CAS 2168273-67-2): XLogP3 = 0.2 |
| Quantified Difference | Δ XLogP3 = +0.4 (target minus comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 |
Why This Matters
A 0.4-unit lipophilicity difference can alter predicted oral absorption and blood-brain barrier penetration, making the methylated compound preferable for programs requiring balanced permeability.
- [1] PubChem. (2024). Compound Summary for CID 126856799 (target, XLogP3 0.6) and CID 126856793 (unsubstituted analog, XLogP3 0.2). National Center for Biotechnology Information. View Source
